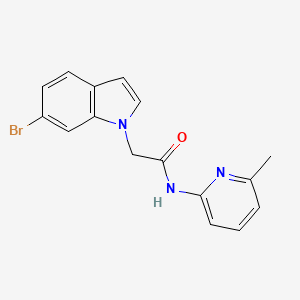![molecular formula C23H23FN2O5 B12185246 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B12185246.png)
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirochromene-piperidine core, which is linked to an acetamide group substituted with a fluorophenyl moiety. The intricate structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Spirochromene-Piperidine Core: This step involves the cyclization of appropriate starting materials to form the spirochromene-piperidine structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Attachment of the Fluorophenyl Acetamide Group: This step involves the coupling of the spirochromene-piperidine core with the fluorophenyl acetamide moiety. This is usually achieved through nucleophilic substitution reactions, where the appropriate reagents and conditions are employed to ensure high yield and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation would depend on the specific conditions and the presence of other functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the carbonyl groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl moiety. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in therapeutic research or biochemical studies.
Comparison with Similar Compounds
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide
These compounds share the spirochromene-piperidine core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-fluorophenyl)acetamide lies in its specific fluorophenyl acetamide group, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C23H23FN2O5 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H23FN2O5/c1-15(27)26-10-8-23(9-11-26)13-20(28)17-7-6-16(12-21(17)31-23)30-14-22(29)25-19-5-3-2-4-18(19)24/h2-7,12H,8-11,13-14H2,1H3,(H,25,29) |
InChI Key |
NEVWCKSMBFRPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12185169.png)


![3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12185179.png)
![1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide](/img/structure/B12185195.png)
![N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185196.png)
![methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate](/img/structure/B12185197.png)
![6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12185198.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12185201.png)


![methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate](/img/structure/B12185208.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide](/img/structure/B12185235.png)
